REACTION_CXSMILES
|
N[C:2]1[N:11]=[CH:10][C:9]2[C:8](SC)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1.BrC1C=CC(N)=CC=1>>[N:5]1[C:4]2[CH:3]=[CH:2][N:11]=[CH:10][C:9]=2[CH:8]=[N:7][CH:6]=1
|
Name
|
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=2N=CN=C(C2C=N1)SC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
is stirred under N2 at 200° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting product is chromatographed on silica gel (10-15% EtOH/EtOAc)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1C=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 112.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |